N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
Brand Name:
Vulcanchem
CAS No.:
120181-23-9
VCID:
VC20870438
InChI:
InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13)
SMILES:
CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C
Molecular Formula:
C11H14N2O3S2
Molecular Weight:
286.4 g/mol
N-(6-Hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide
CAS No.: 120181-23-9
Cat. No.: VC20870438
Molecular Formula: C11H14N2O3S2
Molecular Weight: 286.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 120181-23-9 |
|---|---|
| Molecular Formula | C11H14N2O3S2 |
| Molecular Weight | 286.4 g/mol |
| IUPAC Name | N-(6-hydroxy-4,5,7-trimethyl-1,3-benzothiazol-2-yl)methanesulfonamide |
| Standard InChI | InChI=1S/C11H14N2O3S2/c1-5-6(2)9(14)7(3)10-8(5)12-11(17-10)13-18(4,15)16/h14H,1-4H3,(H,12,13) |
| Standard InChI Key | SEMBQAAHUGDVKT-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |
| Canonical SMILES | CC1=C(C(=C(C2=C1N=C(S2)NS(=O)(=O)C)C)O)C |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator